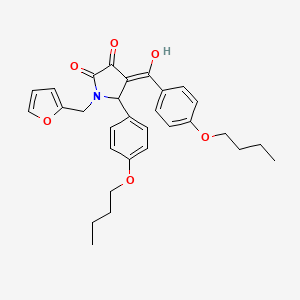

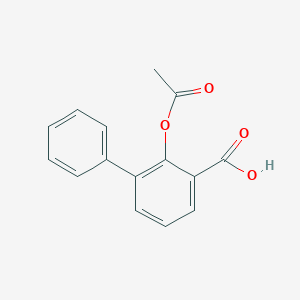

2-(Acetyloxy)biphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

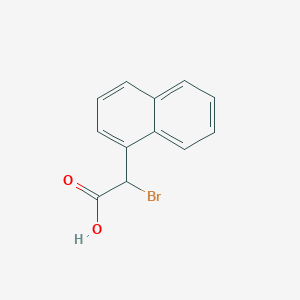

El ácido 2-(acetiloxi)bifenil-3-carboxílico es un compuesto orgánico con la fórmula molecular C15H12O4. Es un derivado del bifenilo, que presenta un grupo acetiloxi en la segunda posición y un grupo ácido carboxílico en la tercera posición del sistema de anillos de bifenilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(acetiloxi)bifenil-3-carboxílico generalmente implica la acetilación del ácido bifenil-3-carboxílico. Un método común es la reacción del ácido bifenil-3-carboxílico con anhídrido acético en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la acetilación completa.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean pasos de purificación, como la recristalización o la cromatografía, para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-(acetiloxi)bifenil-3-carboxílico experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: El grupo acetiloxi se puede hidrolizar para producir ácido bifenil-3-carboxílico y ácido acético.

Esterificación: El grupo ácido carboxílico puede reaccionar con alcoholes para formar ésteres.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Esterificación: Alcoholes en presencia de catalizadores ácidos.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Principales productos:

Hidrólisis: Ácido bifenil-3-carboxílico y ácido acético.

Esterificación: Ésteres de bifenil-3-carboxilato.

Reducción: Bifenil-3-metanol.

Aplicaciones Científicas De Investigación

El ácido 2-(acetiloxi)bifenil-3-carboxílico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Explorado por su posible uso en el desarrollo de fármacos y como profármaco para el ácido bifenil-3-carboxílico.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del ácido 2-(acetiloxi)bifenil-3-carboxílico depende de su estructura química y de la aplicación específica. En los sistemas biológicos, puede actuar liberando ácido bifenil-3-carboxílico tras la hidrólisis, que luego puede interactuar con objetivos moleculares como enzimas o receptores. Las vías involucradas pueden incluir la inhibición del crecimiento microbiano o la modulación de las respuestas inflamatorias.

Compuestos similares:

Ácido bifenil-3-carboxílico: El compuesto padre sin el grupo acetiloxi.

Ácido 4-(acetiloxi)bifenil-3-carboxílico: Un isómero posicional con el grupo acetiloxi en la cuarta posición.

Ácido 2-hidroxibifenil-3-carboxílico: Un derivado hidroxilado.

Singularidad: El ácido 2-(acetiloxi)bifenil-3-carboxílico es único debido a la presencia de grupos acetiloxi y ácido carboxílico, que confieren reactividad química distinta y posibles actividades biológicas. Su estructura específica permite aplicaciones dirigidas en diversos campos, lo que lo distingue de otros derivados del bifenilo.

Comparación Con Compuestos Similares

Biphenyl-3-carboxylic acid: The parent compound without the acetyloxy group.

4-(Acetyloxy)biphenyl-3-carboxylic acid: A positional isomer with the acetyloxy group at the fourth position.

2-Hydroxybiphenyl-3-carboxylic acid: A hydroxyl derivative.

Uniqueness: 2-(Acetyloxy)biphenyl-3-carboxylic acid is unique due to the presence of both acetyloxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted applications in various fields, distinguishing it from other biphenyl derivatives.

Propiedades

Número CAS |

60821-26-3 |

|---|---|

Fórmula molecular |

C15H12O4 |

Peso molecular |

256.25 g/mol |

Nombre IUPAC |

2-acetyloxy-3-phenylbenzoic acid |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-12(11-6-3-2-4-7-11)8-5-9-13(14)15(17)18/h2-9H,1H3,(H,17,18) |

Clave InChI |

DFYLFXFLGUKTNL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)

![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)

![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)

![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)

![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)